Fmoc-Threonine with N-acetylgalactosamine (Ac)3-β-D-OH, commonly referred to as Fmoc-Thr(GalNAc(Ac)3-β-D)-OH, is a synthetic amino acid derivative significant in the field of glycopeptide research, particularly for its role in mimicking Tumor-Associated Carbohydrate Antigens (TACAs). This compound is crucial for studying the Tn Antigen, which is implicated in various cancers and is a target for immunotherapy and vaccine development. The molecular formula is C₃₃H₃₈N₂O₁₃, and it has a molecular weight of 670.66 g/mol. It is primarily used in peptide synthesis and has applications in cancer research due to its structural resemblance to naturally occurring antigens on tumor cells .
Fmoc-Thr(GalNAc(Ac)3-β-D)-OH can be sourced from various chemical suppliers specializing in research-grade compounds. It falls under the classification of glycopeptides and is recognized for its potential in synthesizing glycopeptide analogs that resemble Tn Antigen structures. This compound is also categorized as a carbohydrate derivative due to the presence of the N-acetylgalactosamine moiety .
The synthesis of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains while incorporating glycosylation steps. A notable method for synthesizing this compound includes a nickel-mediated α-glycosylation reaction using C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donors. This method has been shown to yield high selectivity and efficiency, producing the desired glycosylated threonine derivative with minimal byproducts .
The synthesis process often requires protecting groups to ensure selective reactions at specific sites on the amino acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group that can be easily removed under basic conditions, facilitating subsequent reactions. The incorporation of N-acetylgalactosamine involves careful control of reaction conditions to achieve the desired stereochemistry and yield .
The molecular structure of Fmoc-Thr(GalNAc(Ac)3-β-D)-OH features a threonine backbone with an attached N-acetylgalactosamine moiety that is further acetylated at three hydroxyl groups. The structural configuration is critical for its biological activity and interaction with specific receptors involved in cancer cell recognition.
Fmoc-Thr(GalNAc(Ac)3-β-D)-OH participates in various chemical reactions typical of amino acids and glycopeptides, including:
These reactions are essential for synthesizing complex glycopeptides that can mimic natural Tn Antigens or other relevant structures .
The reactions are typically performed under controlled conditions to minimize side reactions and ensure high yields. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity .
The mechanism of action for Fmoc-Thr(GalNAc(Ac)3-β-D)-OH primarily revolves around its role in immune recognition. By mimicking Tn Antigens, these glycopeptides can interact with immune cells, potentially enhancing the immune response against tumor cells expressing similar carbohydrate structures.
Research indicates that synthetic glycopeptides derived from Fmoc-Thr(GalNAc(Ac)3-β-D)-OH can elicit specific antibody responses, which are crucial for developing targeted cancer therapies and diagnostics .
The compound exhibits stability under standard laboratory conditions but requires careful handling due to the reactive nature of its functional groups during synthesis and subsequent applications.
Fmoc-Thr(GalNAc(Ac)3-β-D)-OH has several applications in scientific research:
This compound's ability to mimic natural antigens makes it invaluable for advancing our understanding of cancer biology and improving therapeutic strategies .
Fmoc-Thr(GalNAc(Ac)₃-β-D)-OH (CAS 116783-35-8) serves as a critical building block for synthesizing tumor-associated Tn antigen glycopeptides (GalNAcα1-O-Ser/Thr). Its chemical structure features an O-glycosidic linkage between the threonine side chain and a peracetylated N-acetylgalactosamine (GalNAc) moiety, with acetyl groups protecting all sugar hydroxyls and the acetamido function. This design ensures exceptional stability during standard Fmoc-SPPS protocols [1] [7]. The Fmoc group is cleanly removed using 20% piperidine in DMF without compromising the O-acetyl protections or the glycosidic bond. Subsequent coupling reactions proceed efficiently with uronium/guanidinium-type activators (e.g., HBTU, HATU) to elongate the peptide chain [2] [4].
A key advantage lies in the orthogonality of the protecting groups: The O-acetyl groups on GalNAc remain intact during iterative piperidine deprotections and are only removed during the final TFA-mediated resin cleavage and global deprotection. This selectively exposes the Tn antigen motif for biological interactions [3] [5]. Challenges such as aspartimide formation (particularly at Asp-Gly sequences) and aggregation during synthesis of glycopeptides with multiple Tn sites necessitate optimized protocols. These include:
Table 1: Key Glycosylated Amino Acids for Tn Antigen Synthesis
Compound Name | CAS Number | Protecting Groups | Compatibility |
---|---|---|---|
Fmoc-Thr[GalNAc(Ac)₃-α-D]-OH | 116783-35-8 | Fmoc (Nα), Ac (GalNAc OH/NHAc) | Standard Fmoc-SPPS, piperidine, TFA |
Fmoc-Thr[GalNAc(Ac)₃-β-D]-OH | Not specified | Fmoc (Nα), Ac (GalNAc OH/NHAc) | Standard Fmoc-SPPS, piperidine, TFA |
Fmoc-Ser[GalNAc(Ac)₃-α-D]-OH | 133126-65-9 | Fmoc (Nα), Ac (GalNAc OH/NHAc) | Standard Fmoc-SPPS, piperidine, TFA |
Microwave irradiation significantly enhances the efficiency of incorporating Fmoc-Thr(GalNAc(Ac)₃-β-D)-OH into peptide chains. Controlled microwave heating (typically 40-60°C) accelerates both Fmoc deprotection and coupling steps, reducing reaction times by 50-70% compared to conventional methods. This approach is particularly beneficial for synthesizing long or aggregation-prone glycopeptides, as it improves solvation and reduces chain stacking [6] [9].
Critical parameters for microwave-assisted SPPS include:
Table 2: Microwave vs. Conventional SPPS for Glycopeptide Assembly
Parameter | Conventional SPPS | Microwave-Assisted SPPS | Benefit |
---|---|---|---|
Fmoc Deprotection Time | 2 × 5-10 min | 2 × 1-2 min | Reduced aspartimide risk |
Coupling Time | 30-90 min | 3-10 min | Higher throughput |
Typical Temperature | 25°C | 40-60°C | Enhanced diffusion/solvation |
Handling of Difficult Sequences | Often requires double coupling | Single coupling often sufficient | Improved yield and purity |
While chemical synthesis of Fmoc-Thr(GalNAc(Ac)₃-β-D)-OH typically yields the α-anomer, nickel catalysis offers a route to β-linked GalNAc-threonine conjugates crucial for specific glycopeptide mimetics. Ni(ClO₄)₂ or Ni(OTf)₂ catalysts promote α-selective glycosylation (forming the 1,2-cis-linkage) between peracetylated GalNAc donors (e.g., trichloroacetimidate) and Fmoc-Thr-OH derivatives. This method achieves high anomeric control (α:β > 10:1) under mild conditions (0°C to rt, CH₂Cl₂) [9]. Key mechanistic aspects include:
This catalytic method provides an efficient alternative to classical Koenigs-Knorr glycosylation for constructing Tn antigen building blocks with high stereochemical fidelity, essential for biologically active glycopeptides.
Fmoc-Thr(GalNAc(Ac)₃-β-D)-OH serves as a precursor for enzymatic glycan elongation to form tumor-associated variants like Thomsen-Friedenreich antigen (T antigen, Core 1). After SPPS and global deprotection (removing O-acetyl groups), glycopeptides containing exposed Tn antigens (GalNAcα1-O-Thr) are modified using recombinant glycosyltransferases:
Table 3: Enzymatic Elongation of Tn Antigen Glycopeptides
Target Glycoform | Enzyme(s) | Donor Substrate | Key Product Structure | Application |
---|---|---|---|---|
T Antigen (Core 1) | β-1,3-Galactosyltransferase (β3-GalT) | UDP-Galactose | Galβ1-3GalNAcα1-O-Ser/Thr | Cancer vaccine development |
STn Antigen | α-2,6-Sialyltransferase (ST6GalNAc) | CMP-Neu5Ac | Neu5Acα2-6GalNAcα1-O-Ser/Thr | Metastasis studies |
Sialyl-T (ST) | β3-GalT + α-2,3-Sialyltransferase (ST3Gal-I) | UDP-Gal, CMP-Neu5Ac | Neu5Acα2-3Galβ1-3GalNAcα1-O-Ser/Thr | Immunotherapy target |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7